Isoquercetin is a flavonoid glycoside, specifically a monoglycosylated derivative of quercetin, with the molecular formula and a molar mass of approximately 464.38 g/mol . It is commonly referred to as quercetin-3-O-β-D-glucoside and is characterized by the presence of a glucose moiety attached at the C3 position of the quercetin backbone . This structural modification enhances its solubility and bioavailability compared to its aglycone counterpart, quercetin, allowing for more efficient absorption in the gastrointestinal tract .
Isoquercitrin exhibits strong antioxidant activity, meaning it can neutralize harmful free radicals in the body. These free radicals can damage cells and contribute to various chronic diseases. Studies have shown that isoquercitrin effectively scavenges free radicals, potentially protecting against oxidative stress-related conditions like cardiovascular disease and neurodegenerative disorders [].
Inflammation plays a key role in various diseases. Isoquercitrin demonstrates anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and inhibiting pathways like NF-κB, which are crucial for inflammation initiation and progression. Research suggests that isoquercitrin may be beneficial in managing inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [, ].
Several studies have investigated the potential anti-cancer effects of isoquercitrin. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer types in cell culture and animal models. However, further research is needed to determine its effectiveness in humans [, ].
Isoquercitrin is also being explored for its potential benefits in various other areas, including:
Isoquercetin exhibits several biological activities:
Isoquercetin can be synthesized through several methods:
Isoquercetin interacts with various biological systems:
Isoquercetin shares similarities with several other flavonoids. Here are some key comparisons:
Compound | Structure | Bioavailability | Unique Features |
---|---|---|---|
Quercetin | Aglycone form | Moderate | Higher antioxidant activity than isoquercetin |
Rutin | Quercetin-3-O-rutinoside | Low | Less bioavailable; contains rhamnose |
Isoquercitrin | Quercetin-3-O-fucoside | Moderate | Different sugar moiety (fucose instead of glucose) |
Hyperoside | Quercetin-3-O-glucoside | Moderate | Similar structure but different sugar attachment |
Isoquercetin's unique structural modification (the presence of a glucose moiety) enhances its solubility and absorption compared to quercetin and other derivatives. This makes it particularly effective in therapeutic applications where rapid bioavailability is crucial .
Irritant